7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene
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Overview
Description
7-oxa-3,5,9,11-tetrazatricyclo[64002,6]dodeca-1(12),2(6),4,8,10-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic structure. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: This compound shares a similar tricyclic structure but differs in the arrangement of atoms and functional groups.
3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride: Another related compound with a different functional group, leading to distinct chemical properties.
Uniqueness
The uniqueness of 7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene lies in its specific arrangement of atoms and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
869647-91-6 |
---|---|
Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
7-oxa-3,5,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene |
InChI |
InChI=1S/C7H4N4O/c1-4-5-7(11-3-9-5)12-6(4)10-2-8-1/h1-3H,(H,9,11) |
InChI Key |
VXJBOELFQBZQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C(N=CN3)OC2=NC=N1 |
Origin of Product |
United States |
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